molecular formula C11H21NO4 B6237120 ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate CAS No. 1707232-65-2

ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No.: B6237120
CAS No.: 1707232-65-2
M. Wt: 231.29 g/mol
InChI Key: JFAPXRSEKIGSOM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group, an ethyl ester moiety, and a butanoate backbone. The R-configuration at the α-carbon is critical for its stereoselective applications in pharmaceutical and peptide synthesis . This compound serves as a versatile building block in organic chemistry, enabling the controlled introduction of protected amine functionalities into larger molecular frameworks. Its ethyl ester group enhances solubility in organic solvents, while the Boc group provides stability under basic conditions and selective deprotection under acidic conditions .

Properties

CAS No.

1707232-65-2

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H21NO4/c1-6-8(9(13)15-7-2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1

InChI Key

JFAPXRSEKIGSOM-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C(=O)OCC)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(=O)OCC)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate, often referred to as a derivative of β-amino acids, has garnered attention in biochemical research due to its potential biological activities. This article examines its biological implications, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C10H19NO5C_{10}H_{19}NO_5, with a molecular weight of approximately 233.26 g/mol. This compound is a serine derivative and is recognized for its potential applications in medicinal chemistry due to its ability to modulate various biological pathways.

The biological activity of this compound primarily revolves around its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is implicated in several metabolic processes and diseases, including cancer, obesity, and neurodegenerative disorders. Inhibiting NNMT can lead to alterations in the S-adenosylmethionine (SAM)/S-adenosylhomocysteine (SAH) balance, thereby impacting gene expression and cellular metabolism .

Inhibition Studies

Recent studies have demonstrated that modifications to the amino acid portion of NNMT inhibitors significantly affect their potency. For instance, structural alterations in related compounds have shown that the amino group is critical for inhibition, with certain analogues exhibiting IC50 values in the low micromolar range .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A notable synthetic route includes the protection of amino groups using Boc, followed by selective iodination and esterification processes .

Biological Activity and Applications

This compound has been studied for its potential as a prodrug aimed at enhancing cellular activity. Prodrug strategies have been developed to improve cell permeability by modifying polar functional groups into less polar esters, which can then be converted back into the active form within cells .

Case Studies

  • NNMT Inhibition : A study reported that this compound derivatives demonstrated significant inhibition of NNMT in biochemical assays, leading to potential therapeutic applications for metabolic disorders .
  • Ergogenic Effects : Research has indicated that amino acid derivatives like this compound may enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Safety Profile

While this compound shows promise in various biological contexts, safety data indicates it may cause skin irritation and serious eye damage upon exposure . Proper handling and safety measures should be observed during laboratory use.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate serves as a crucial intermediate in the synthesis of bioactive compounds. Its structure allows for the introduction of functional groups that can enhance biological activity.

  • Antibacterial Agents : The compound has been utilized in the development of beta-lactamase inhibitors, which are essential in combating antibiotic resistance. These inhibitors prevent the breakdown of beta-lactam antibiotics by bacterial enzymes, thus preserving their efficacy .
  • Chiral Synthesis : The chiral nature of this compound makes it valuable in asymmetric synthesis, particularly in producing enantiomerically pure drugs. This is vital for pharmaceuticals where one enantiomer may be therapeutically active while the other could be inactive or harmful .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block:

  • Synthesis of Amino Acids : It is used to synthesize various amino acid derivatives, which are foundational in creating peptides and proteins. The tert-butoxycarbonyl (Boc) protecting group is particularly useful for selective reactions without interfering with other functional groups .
  • Functionalization : The compound can undergo various reactions such as nucleophilic substitutions and coupling reactions. Its reactivity allows chemists to modify its structure to create more complex molecules with desired properties.

Beta-Lactamase Inhibitors

A notable case study involved the use of this compound in synthesizing new beta-lactamase inhibitors. Researchers demonstrated that derivatives of this compound could effectively inhibit several types of beta-lactamases, showcasing their potential as adjunct therapies alongside traditional antibiotics .

Chiral Molecule Production

Another significant application is its role in producing chiral molecules for drug synthesis. A study highlighted how modifications to the this compound framework allowed for the efficient production of enantiopure compounds necessary for pharmaceutical applications .

Comparison with Similar Compounds

Ethyl vs. Benzyl Esters

  • Ethyl Ester (Target Compound) : The ethyl ester group offers moderate stability and is cleavable under mild acidic or basic hydrolysis conditions. This makes it suitable for temporary protection in multistep syntheses .
  • Benzyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-carbamoylpropanoate: The benzyl ester provides enhanced stability against hydrolysis, requiring stronger conditions (e.g., hydrogenolysis) for removal. The additional carbamoyl group increases polarity, improving solubility in polar aprotic solvents .

tert-Butyl Esters

  • tert-Butyl (R)-3-(Benzoylthio)-4-hydroxybutanoate: The tert-butyl ester is highly stable under acidic and basic conditions, often retained during Boc deprotection. The benzoylthio substituent introduces a reactive thiol handle for conjugation or cyclization reactions, as seen in macrocycle synthesis .

Substituent Modifications

  • Carbamoyl vs. Amino Groups: The carbamoyl group in benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate facilitates hydrogen bonding, enhancing crystallinity and solubility compared to the unmodified amino group in the target compound .
  • Thiol and Halogen Substituents: Compounds like tert-butyl (R)-3-(benzoylthio)-4-hydroxybutanoate () or brominated analogs (e.g., (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid) enable site-specific modifications, such as nucleophilic substitutions or cross-coupling reactions .

Stereochemical Considerations

  • R vs. S Configuration : The (2R)-stereoisomer of the target compound is often preferred in enantioselective syntheses, such as peptide antibiotics, where chirality dictates biological activity. In contrast, the (2S)-isomer (mentioned in ) may exhibit reduced efficacy or unintended interactions in chiral environments .

Data Table: Key Structural and Functional Comparisons

Compound Name Ester Group Substituents Stereochemistry Key Reactivity Applications References
This compound Ethyl Boc-protected amine R Acid-labile Boc group Peptide synthesis, pharmaceutical intermediates
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate Benzyl Boc-protected amine, carbamoyl R Hydrogenolysis-labile ester Drug design (enhanced solubility)
tert-Butyl (R)-3-(benzoylthio)-4-hydroxybutanoate tert-Butyl Benzoylthio, hydroxy R Thiol-mediated cyclization Macrocycle synthesis (e.g., mutanobactins)
(2S)-2-{[(tert-Butoxy)carbonyl]amino}butanoate Ethyl Boc-protected amine S Stereoselective deprotection Comparative pharmacological studies

Research Findings and Implications

  • Solubility and Reactivity : Ethyl esters balance solubility and reactivity, whereas benzyl esters prioritize stability. tert-Butyl esters are ideal for long-term protection .
  • Stereoselectivity: The (2R)-configuration is critical for bioactivity in antibiotics, as demonstrated in mutanobactin synthesis .
  • Safety: Boc-protected compounds generally require standard laboratory precautions (gloves, ventilation), as noted in analogous safety data sheets .

Preparation Methods

Stepwise Esterification and Boc Protection

The most straightforward approach involves sequential protection of the amine group followed by esterification of the carboxylic acid. Starting with (R)-2-aminobutanoic acid, the Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) . The reaction typically proceeds in a biphasic solvent system (e.g., acetone/water) at 0–40°C for 0.5–4 hours, achieving yields of 60–85% . Subsequent esterification with ethanol under acidic conditions (e.g., HCl or H₂SO₄) completes the synthesis.

Key Data:

ParameterDetails
Starting Material(R)-2-Aminobutanoic Acid
Boc Reagent(Boc)₂O (1.1–2.0 equiv)
BaseEt₃N (2.0–3.0 equiv)
SolventAcetone/Water (4:1 v/v)
Temperature0–40°C
Reaction Time0.5–4 hours
Yield60–85%

Advantages:

  • Simplicity and scalability for industrial applications.

  • Mild conditions preserve stereochemical integrity .

Limitations:

  • Requires isolation of intermediates, increasing purification steps.

  • Competing side reactions (e.g., over-alkylation) may occur without precise stoichiometry .

Enantioselective Synthesis via Chiral Catalysis

A stereocontrolled method reported in Organic Syntheses employs a chiral catalyst to directly install the (R)-configuration. Ethyl trans-4-oxo-2-butenoate reacts with tert-butyl (tert-butyldimethylsilyl)oxycarbamate in chloroform at 4°C, catalyzed by (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether . This Michael addition–reduction sequence achieves 70.6% yield after column chromatography, with >97% enantiomeric excess (ee) .

Key Data:

ParameterDetails
Starting MaterialEthyl trans-4-oxo-2-butenoate
Boc Reagenttert-Butyl (tert-butyldimethylsilyl)oxycarbamate
Catalyst(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
SolventChloroform
Temperature4°C → 23°C
Reaction Time16 hours
Yield70.6%

Advantages:

  • High enantioselectivity eliminates need for chiral resolution.

  • Single-step installation of both Boc and ester groups.

Limitations:

  • Requires expensive chiral catalysts and anhydrous conditions.

  • Silane-based protecting groups necessitate additional deprotection steps .

One-Pot Reductive Amination and Boc Protection

Adapting methodologies from PMC, a one-pot strategy combines imine formation, Boc protection, and reduction. (R)-2-Aminobutanoic acid is condensed with an aldehyde (e.g., benzaldehyde) to form an imine, followed by Boc protection using (Boc)₂O and reduction with sodium triacetoxyborohydride (STAB) . This method streamlines synthesis but requires careful pH control to avoid racemization.

Key Data:

ParameterDetails
Starting Material(R)-2-Aminobutanoic Acid
Condensation AgentBenzaldehyde
Reducing AgentSTAB (1.5 equiv)
SolventDichloromethane (CH₂Cl₂)
Reaction Time4–6 hours
Yield65–75%

Advantages:

  • Reduces purification steps by combining reactions in one pot.

  • Compatible with acid-sensitive substrates.

Limitations:

  • Risk of epimerization at the α-carbon under acidic or basic conditions.

  • Lower yields compared to stepwise methods .

Boc Protection in Biphasic Solvent Systems

A patent from China outlines an optimized biphasic system using acetone/water with Et₃N . (R)-2-Aminobutanoic acid is suspended in acetone/water, treated with (Boc)₂O, and stirred at 0–40°C. After Boc protection, esterification with ethanol and HCl yields the target compound. This method emphasizes environmental sustainability by minimizing organic waste.

Key Data:

ParameterDetails
Solvent RatioAcetone/Water (10:1 v/v)
BaseEt₃N (2.0 equiv)
WorkupExtraction (EtOAc), crystallization
Purity>95%

Advantages:

  • Cost-effective and scalable for industrial production.

  • Avoids hazardous solvents like chloroform.

Limitations:

  • Prolonged reaction times may lead to hydrolysis of the ester group.

Comparative Analysis of Methodologies

MethodYieldStereoselectivityComplexityCost
Stepwise Protection60–85%HighModerateLow
Enantioselective70.6%>97% eeHighHigh
One-Pot Reductive65–75%ModerateLowModerate
Biphasic System60–85%HighLowLow

Trends:

  • Industrial settings favor biphasic or stepwise methods for cost and scalability.

  • Academic labs prioritize enantioselective synthesis for chiral purity .

Critical Challenges and Solutions

Racemization During Esterification:

  • Cause: Acidic conditions during esterification protonate the α-amino group, leading to loss of chirality.

  • Solution: Use mild coupling agents (e.g., DCC/DMAP) or perform Boc protection prior to esterification .

Purification of Hydrophobic Intermediates:

  • Challenge: Boc-protected intermediates exhibit low solubility in aqueous systems.

  • Solution: Employ solvent mixtures (e.g., EtOAc/hexanes) for crystallization or silica gel chromatography .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group. A key approach involves coupling tert-butoxycarbonyl anhydride with ethyl 2-aminobutanoate under basic conditions. For example, describes a similar synthesis using methyl esters, where Boc protection is achieved with tert-butoxycarbonyl chloride in the presence of a base like triethylamine. To improve yields, optimize reaction time (e.g., 2–4 hours at 0–25°C) and stoichiometric ratios (1.1–1.2 equivalents of Boc reagent). Purification via flash chromatography (hexane/ethyl acetate gradients) is recommended .
  • Data Contradiction : Lower yields in some protocols may arise from incomplete Boc protection or hydrolysis during workup. highlights the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst for rapid tert-butylation, which could enhance efficiency in analogous reactions .

Q. How is the stereochemical integrity of the (2R) configuration validated during synthesis?

  • Methodology : Chiral HPLC or polarimetry is used to confirm enantiopurity. For advanced validation, X-ray crystallography (as in ) provides definitive proof of stereochemistry. Single-crystal analysis (e.g., P21 space group, R factor = 0.026) ensures no racemization occurs during synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : <sup>1</sup>H NMR (CDCl3) should show peaks for the tert-butyl group (δ 1.40 ppm, singlet, 9H), ethyl ester (δ 1.25–1.30 ppm, triplet; δ 4.10–4.20 ppm, quartet), and the Boc-protected amine (δ 5.90 ppm, broad singlet) .
  • Mass Spectrometry : ESI-MS typically displays [M + Na]<sup>+</sup> at m/z 231.29 (C11H21NO4 + Na) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?

  • Methodology : The Boc group is acid-labile but stable under basic conditions. To test stability, expose the compound to trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1 hour; complete deprotection is expected (monitored by TLC). Under basic conditions (e.g., 0.1 M NaOH), the ester group may hydrolyze faster than the Boc group, requiring pH-controlled environments (<7) for storage .

Q. What strategies resolve contradictory data in Boc-protection reaction yields across different studies?

  • Methodology : Contradictions often arise from solvent choice or moisture sensitivity. For instance, emphasizes anhydrous CH2Cl2 and rigorous exclusion of moisture to prevent Boc-group hydrolysis. Compare protocols using Karl Fischer titration to quantify water content in solvents and correlate with yield discrepancies .

Q. How is this compound utilized in studying β-sheet formation in neurodegenerative diseases?

  • Methodology : As a conformationally constrained amino acid derivative, it serves as a β-sheet nucleator. In , analogs were incorporated into peptide sequences to assess aggregation propensity via circular dichroism (CD) and Thioflavin T fluorescence. Protocols involve:

  • Peptide Synthesis : Solid-phase Fmoc chemistry with HBTU/HOBt activation.
  • Aggregation Assays : Incubate peptides in PBS (pH 7.4) at 37°C for 48 hours, then measure β-sheet content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.